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Compound of Interest

Compound Name: Methyl 2-fluoro-3-iodobenzoate
CAS No.: 1260830-14-5
Cat. No.: B2379512

Get Quote

Introduction: The Strategic Advantage of a
Trifunctional Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic
incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for
modulating physicochemical and biological properties.[1][2] Methyl 2-fluoro-3-iodobenzoate
(CAS No. 1260830-14-5) emerges as a highly versatile and powerful building block, offering
researchers a unigue combination of reactive handles for sophisticated molecular engineering.

[11[2][3][4]
This trifunctional aromatic system features:

¢ An iodine atom at the 3-position, serving as an excellent leaving group for a wide array of
palladium-catalyzed cross-coupling reactions.[5]

© 2026 BenchChem. All rights reserved. 1/16 Tech Support


https://www.benchchem.com/product/b2379512#bc-rfq
https://www.tandfonline.com/doi/pdf/10.1016/j.stam.2006.02.019
https://www.nbinno.com/article/pharmaceutical-intermediates/expert-insights-synthesis-application-methyl-3-amino-2-fluorobenzoate
https://www.benchchem.com/product/b2379512/docs?utm_src=pdf-body#application-notes-protocols-leveraging-methyl-2-fluoro-3-iodobenzoate-in-advanced-synthesis
https://www.tandfonline.com/doi/pdf/10.1016/j.stam.2006.02.019
https://www.nbinno.com/article/pharmaceutical-intermediates/expert-insights-synthesis-application-methyl-3-amino-2-fluorobenzoate
https://fluorochem.co.uk/product/F050245/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB11553205.htm
https://www.fishersci.com/store/msds?partNumber=AC249830250&countryCode=US&language=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2379512?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

» Afluorine atom at the 2-position, which significantly influences the electronic properties of
the aromatic ring, enhances metabolic stability, and can improve the binding affinity of the
final compound to target proteins.[1][2] The ortho-positioning of the fluorine atom can also
play a crucial role in directing reaction pathways and influencing product conformations.

o A methyl ester group at the 1-position, which can be readily hydrolyzed or converted to other
functional groups, providing an additional point for molecular diversification.

This guide provides detailed application notes and field-proven protocols for the utilization of

Methyl 2-fluoro-3-iodobenzoate in key synthetic transformations, including Suzuki-Miyaura,
Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The protocols are designed to
be self-validating, with explanations of the causality behind experimental choices to empower
researchers in their synthetic endeavors.

Physicochemical Properties & Safety Data

A thorough understanding of the physical and chemical properties, as well as the safe handling
procedures, is paramount before utilizing any chemical building block.

Property Value Source
CAS Number 1260830-14-5 (11121131141
Molecular Formula CsHeFIO2 [3]
Molecular Weight 280.03 g/mol [3]
Appearance Solid [3]

Purity >95%

Safety Information:

e Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).[1]

o Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280
(Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF
ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with
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water for several minutes. Remove contact lenses, if present and easy to do. Continue
rinsing).[1]

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this
compound and perform all manipulations in a well-ventilated fume hood with appropriate
personal protective equipment (PPE).[5][6][7]

Core Applications: Palladium-Catalyzed Cross-
Coupling Reactions

The iodine substituent on Methyl 2-fluoro-3-iodobenzoate makes it an ideal substrate for a
variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in
modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions Product Scaffolds
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Figure 1: Key cross-coupling applications of Methyl 2-fluoro-3-iodobenzoate.

Application Protocol 1: Suzuki-Miyaura Coupling for
the Synthesis of Fluorinated Biaryls
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The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl
halides and organoboron compounds.[8] This protocol outlines the synthesis of a fluorinated
biaryl derivative from Methyl 2-fluoro-3-iodobenzoate.

Rationale and Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition
of the aryl iodide to a Pd(0) complex, transmetalation of the organoboron species to the
palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0)
catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the
elementary steps of the catalytic cycle. Phosphine-based ligands are commonly employed. The
base is required to activate the boronic acid for transmetalation.
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Figure 2: General workflow for Suzuki-Miyaura coupling.
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Detailed Experimental Protocol

Reaction: Methyl 2-fluoro-3-iodobenzoate with Phenylboronic Acid

Materials:

Methyl 2-fluoro-3-iodobenzoate (1.0 equiv)
e Phenylboronic acid (1.2 equiv)

o Palladium(ll) acetate [Pd(OAc)z] (0.02 equiv)
o Triphenylphosphine [PPhs] (0.04 equiv)

e Potassium carbonate (K2COs) (2.0 equiv)

e 1,4-Dioxane

o Water

e Argon or Nitrogen gas

Procedure:

To a flame-dried Schlenk flask, add Methyl 2-fluoro-3-iodobenzoate (1.0 mmol, 280 mg),
phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

o Evacuate and backfill the flask with argon three times.
e Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
o Degas the mixture by bubbling argon through the solution for 15 minutes.

e Add palladium(ll) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg)
to the reaction mixture under a positive flow of argon.

e Heat the reaction mixture to 90 °C and stir for 12 hours.
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» Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-
mass spectrometry (LC-MS).

e Upon completion, cool the reaction to room temperature.
e Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

o Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate,
and concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl
acetate gradient) to afford the desired methyl 2-fluoro-3-phenylbenzoate.

Parameter Recommended Condition Rationale

A common and effective
Catalyst Pd(OAc)2 / PPhs catalyst system for Suzuki

couplings.

A moderately strong inorganic
Base K2COs base suitable for many Suzuki

reactions.

A common solvent system that

facilitates the dissolution of

Solvent Dioxane/Water (4:1) ) ) )
both organic and inorganic
reagents.

Provides sufficient thermal
energy to drive the reaction to

Temperature 90 °C

completion in a reasonable

timeframe.

Application Protocol 2: Sonogashira Coupling for
the Synthesis of Substituted Phenylacetylenes

The Sonogashira coupling enables the formation of a C(sp)-C(sp?) bond between a terminal
alkyne and an aryl halide, providing access to substituted alkynes which are valuable
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intermediates in organic synthesis.

Rationale and Mechanistic Insight

The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(l) co-
catalyst. The proposed mechanism involves two interconnected catalytic cycles. In the
palladium cycle, oxidative addition of the aryl iodide to Pd(0) is followed by transmetalation with
a copper(l) acetylide and subsequent reductive elimination. The copper cycle involves the
formation of the copper(l) acetylide from the terminal alkyne and a base. The amine base is
crucial for both the deprotonation of the alkyne and as a ligand for the metal catalysts.
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Figure 3: General workflow for Sonogashira coupling.
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Detailed Experimental Protocol

Reaction: Methyl 2-fluoro-3-iodobenzoate with Phenylacetylene

Materials:

Methyl 2-fluoro-3-iodobenzoate (1.0 equiv)

Phenylacetylene (1.2 equiv)

Bis(triphenylphosphine)palladium(ll) dichloride [PdClz(PPhs)2] (0.03 equiv)

Copper(l) iodide (Cul) (0.05 equiv)

Triethylamine (EtsN)

Tetrahydrofuran (THF)

Argon or Nitrogen gas
Procedure:

e To a flame-dried Schlenk flask, add Methyl 2-fluoro-3-iodobenzoate (1.0 mmol, 280 mg),
bis(triphenylphosphine)palladium(ll) dichloride (0.03 mmol, 21 mg), and copper(l) iodide
(0.05 mmol, 9.5 mg).

o Evacuate and backfill the flask with argon three times.

e Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 0.42 mL).

» Degas the solution by bubbling argon through it for 10 minutes.

e Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise to the reaction mixture.

 Stir the reaction at room temperature for 8 hours.

« Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

o Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
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e Concentrate the filtrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl
acetate gradient) to yield methyl 2-fluoro-3-(phenylethynyl)benzoate.

Parameter Recommended Condition Rationale

A classic and robust catalyst
Catalyst System PdCIz(PPhs)z / Cul system for Sonogashira

couplings.

Acts as both a base to
Base Triethylamine (EtsN) deprotonate the alkyne and a

solvent.

A common aprotic solvent that
Solvent Tetrahydrofuran (THF) dissolves the reactants and

catalysts.

The high reactivity of the aryl
Temperature Room Temperature iodide allows the reaction to

proceed under mild conditions.

Application Protocol 3: Buchwald-Hartwig
Amination for the Synthesis of N-Aryl Amines

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling
the synthesis of a wide range of arylamines from aryl halides and amines.

Rationale and Mechanistic Insight

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the
aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a
palladium-amido complex, and finally reductive elimination to yield the arylamine product and
regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often
crucial for promoting the reductive elimination step, which can be the rate-limiting step of the
reaction. A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic
cycle.
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Figure 4: General workflow for Buchwald-Hartwig amination.
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Detailed Experimental Protocol

Reaction: Methyl 2-fluoro-3-iodobenzoate with Morpholine

Materials:

Methyl 2-fluoro-3-iodobenzoate (1.0 equiv)

e Morpholine (1.2 equiv)

o Tris(dibenzylideneacetone)dipalladium(0) [Pdz(dba)s] (0.015 equiv)

o 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv)
e Sodium tert-butoxide (NaOtBu) (1.4 equiv)

e Toluene

e Argon or Nitrogen gas

Procedure:

e In a glovebox, add Methyl 2-fluoro-3-iodobenzoate (1.0 mmol, 280 mg), Pdz(dba)s (0.015
mmol, 13.7 mg), XPhos (0.03 mmol, 14.3 mg), and sodium tert-butoxide (1.4 mmol, 135 mg)
to a flame-dried vial.

o Seal the vial, remove it from the glovebox, and add anhydrous toluene (5 mL) followed by
morpholine (1.2 mmol, 0.105 mL) under an argon atmosphere.

e Heat the reaction mixture to 100 °C and stir for 16 hours.

¢ Monitor the reaction progress by TLC or LC-MS.

e Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
« Filter the mixture through a pad of Celite, washing with ethyl acetate.

e Concentrate the filtrate under reduced pressure.
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» Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl
acetate gradient) to give methyl 3-(morpholino)-2-fluorobenzoate.

Parameter Recommended Condition Rationale

A highly active and general
catalyst system for Buchwald-

Catalyst/Ligand Pdz(dba)s / XPhos Hartwig aminations, effective
for a broad range of

substrates.

A strong, non-nucleophilic

base commonly used to

Base NaOtBu - )
facilitate the deprotonation of
the amine.

A common non-polar solvent

Solvent Toluene for this type of cross-coupling
reaction.

Elevated temperature is often

Temperature 100 °C required to achieve a
reasonable reaction rate.

Conclusion

Methyl 2-fluoro-3-iodobenzoate is a valuable and versatile building block for the synthesis of
complex fluorinated molecules. Its unique arrangement of functional groups allows for selective
and efficient participation in a range of powerful palladium-catalyzed cross-coupling reactions.
The protocols provided in this guide offer robust starting points for researchers to explore the
rich chemistry of this compound and to accelerate the discovery and development of novel
pharmaceuticals and advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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BENGH@ Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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